4-Acetyl-1-naphthonitrile 4-Acetyl-1-naphthonitrile
Brand Name: Vulcanchem
CAS No.: 29139-00-2
VCID: VC13604948
InChI: InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3
SMILES: CC(=O)C1=CC=C(C2=CC=CC=C21)C#N
Molecular Formula: C13H9NO
Molecular Weight: 195.22 g/mol

4-Acetyl-1-naphthonitrile

CAS No.: 29139-00-2

Cat. No.: VC13604948

Molecular Formula: C13H9NO

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-1-naphthonitrile - 29139-00-2

Specification

CAS No. 29139-00-2
Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
IUPAC Name 4-acetylnaphthalene-1-carbonitrile
Standard InChI InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3
Standard InChI Key BTPRXQUUNYLAEO-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C2=CC=CC=C21)C#N
Canonical SMILES CC(=O)C1=CC=C(C2=CC=CC=C21)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a fused bicyclic naphthalene system with functional groups at strategic positions:

  • Acetyl group (-COCH₃): Positioned at the 4-carbon, this moiety introduces electrophilic character, facilitating reactions such as nucleophilic additions and condensations.

  • Nitrile group (-C≡N): Located at the 1-carbon, it enhances molecular polarity and participates in cycloadditions, reductions, and hydrolysis .

Key Spectral Data:

  • IR Spectroscopy: Stretching vibrations at ~2,220 cm⁻¹ (C≡N) and ~1,680 cm⁻¹ (C=O) .

  • ¹H NMR: Acetyl proton resonance at δ 2.6–2.8 ppm; aromatic protons appear as multiplet signals between δ 7.3–9.2 ppm .

  • ¹³C NMR: Carbonyl carbons at δ ~200 (acetyl) and ~120 (nitrile) .

Synthesis Methodologies

Friedel-Crafts Acylation

The most common route involves Friedel-Crafts acylation of 1-naphthonitrile using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). This method achieves yields up to 72% under optimized conditions :

Reaction Scheme:

1-Naphthonitrile+CH₃COClAlCl3,DCM4-Acetyl-1-naphthonitrile+HCl\text{1-Naphthonitrile} + \text{CH₃COCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{4-Acetyl-1-naphthonitrile} + \text{HCl}

Optimized Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv) .

Ring-Opening of Naphthoxazinones

Alternative methods employ ring-opening reactions of naphtho[1,8-de][1, oxazin-4-ol derivatives. For example, solvothermal treatment with potassium hydride (KH) induces β-hydride elimination, yielding 1-naphthonitrile intermediates that subsequently undergo hydride addition to form the target compound .

Example Protocol:

  • Substrate: Naphtho[1,8-de][1, oxazin-4-ol

  • Reagents: KH (1.2 equiv), THF, 120°C

  • Yield: 50–72% .

Comparative Synthesis Data:

MethodReagents/ConditionsYieldPurityReference
Friedel-CraftsAlCl₃, DCM, 0°C → RT72%>95%
Ring-openingKH, THF, 120°C50%90%
Hypochlorite OxidationNaOCl, NaOH, 90°C68%88%

Chemical Reactivity and Applications

Functional Group Transformations

  • Nitrile Hydrolysis: Under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions, the nitrile group converts to carboxylic acid, yielding 4-acetyl-1-naphthoic acid (C₁₃H₁₀O₃) .

  • Acetyl Oxidation: Sodium hypochlorite (NaOCl) oxidizes the acetyl group to a carboxylic acid, forming 1,4-naphthalenedicarboxylic acid .

Mechanistic Pathway:

4-Acetyl-1-naphthonitrileNaOCl, NaOH4-Carboxy-1-naphthonitrileH+1,4-Naphthalenedicarboxylic acid\text{4-Acetyl-1-naphthonitrile} \xrightarrow{\text{NaOCl, NaOH}} \text{4-Carboxy-1-naphthonitrile} \xrightarrow{\text{H}^+} \text{1,4-Naphthalenedicarboxylic acid}

Pharmaceutical Intermediates

4-Acetyl-1-naphthonitrile is a precursor to veterinary pharmaceuticals such as afoxolaner and esafoxolaner, which target ectoparasites in animals. Its nitrile group facilitates cyclization reactions to form isoxazoline scaffolds .

Case Study:

  • Afoxolaner Synthesis:

    • Step 1: Nitrile reduction to amine using LiAlH₄.

    • Step 2: Condensation with chloronicotinoyl chloride .

Materials Science Applications

The compound’s rigid aromatic structure makes it suitable for synthesizing luminescent materials and liquid crystals. Derivatives exhibit tunable emission properties in OLEDs .

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